5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE
Beschreibung
5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenoxy group, a nitro-pyrazolyl group, and a furamide moiety
Eigenschaften
Molekularformel |
C15H10Cl2N4O5 |
|---|---|
Molekulargewicht |
397.2g/mol |
IUPAC-Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(4-nitropyrazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4O5/c16-9-1-3-13(12(17)5-9)25-8-11-2-4-14(26-11)15(22)19-20-7-10(6-18-20)21(23)24/h1-7H,8H2,(H,19,22) |
InChI-Schlüssel |
WRQSMZAUJUBLMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bifenox: Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Uniqueness
5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro-pyrazolyl group, in particular, differentiates it from other similar compounds and contributes to its specific bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
